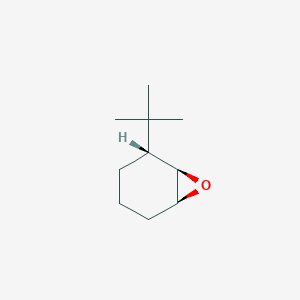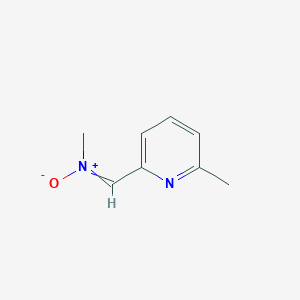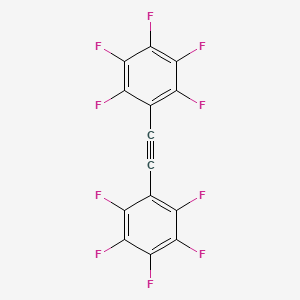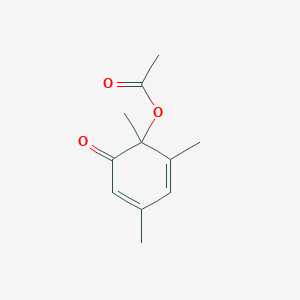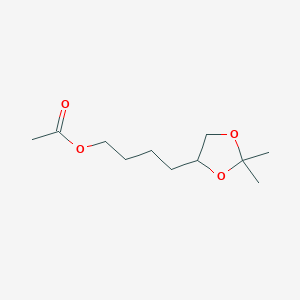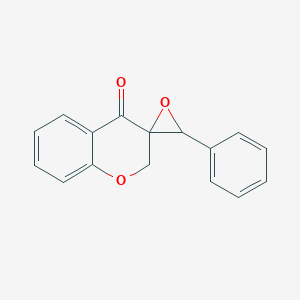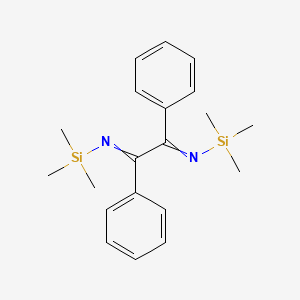
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine is an organic compound characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethane-1,2-diimine backbone
Preparation Methods
The synthesis of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine typically involves the reaction of 1,2-diphenylethane-1,2-dione with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the diimine to the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific biological pathways. The exact pathways involved depend on the specific application and the molecular environment.
Comparison with Similar Compounds
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine can be compared with similar compounds such as:
1,2-Diphenylethane: A simpler compound with two phenyl groups attached to an ethane backbone.
1,2-Bis(trimethylsiloxy)ethane: A compound with two trimethylsilyl groups attached to an ethane backbone.
1,2-Diphenylethene: A compound with a double bond between the two carbon atoms of the ethane backbone.
The uniqueness of this compound lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
18054-45-0 |
|---|---|
Molecular Formula |
C20H28N2Si2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1,2-diphenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diimine |
InChI |
InChI=1S/C20H28N2Si2/c1-23(2,3)21-19(17-13-9-7-10-14-17)20(22-24(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
ZYTSMJGBIHQFHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=C(C1=CC=CC=C1)C(=N[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


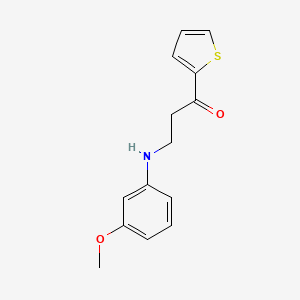
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)

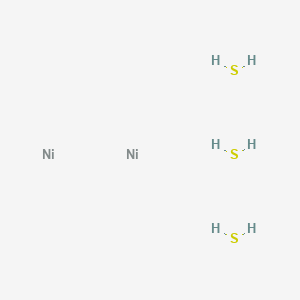
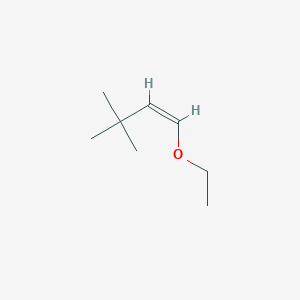
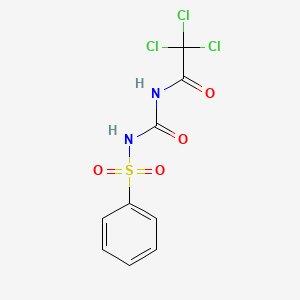
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
